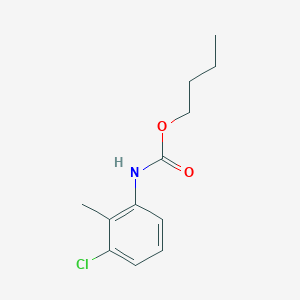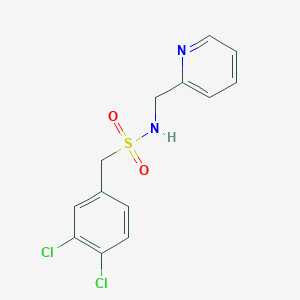![molecular formula C20H20N2O3S B4574782 2-methoxy-6-[[(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)amino]methyl]phenol](/img/structure/B4574782.png)
2-methoxy-6-[[(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)amino]methyl]phenol
Overview
Description
2-methoxy-6-[[(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)amino]methyl]phenol is a complex organic compound that features a benzothiazole moiety linked to a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-[[(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)amino]methyl]phenol typically involves the reaction of 1,3-thiazol-2-amine with 3-methoxy-2-hydroxybenzaldehyde. This reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, to form the desired Schiff base ligand . The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-[[(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)amino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include quinones, reduced derivatives, and various substituted phenols and benzothiazoles.
Scientific Research Applications
2-methoxy-6-[[(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)amino]methyl]phenol has several scientific research applications:
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism by which 2-methoxy-6-[[(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)amino]methyl]phenol exerts its effects involves its interaction with various molecular targets. The compound can chelate metal ions, forming stable complexes that can disrupt microbial cell walls and inhibit enzyme activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-[[(4-methylphenyl)imino]methyl]phenol: Similar structure but with a different substituent on the benzothiazole ring.
2-methoxy-6-[[(1,3-thiazol-2-yl)amino]methyl]phenol: Contains a thiazole ring instead of a benzothiazole ring.
Uniqueness
2-methoxy-6-[[(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)amino]methyl]phenol is unique due to its specific benzothiazole moiety, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-methoxy-6-[[(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-24-14-7-8-15-12(10-14)6-9-17-18(15)22-20(26-17)21-11-13-4-3-5-16(25-2)19(13)23/h3-5,7-8,10,23H,6,9,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZYQZBIJALRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)SC(=N3)NCC4=C(C(=CC=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl acetate](/img/structure/B4574709.png)
![2-(2-FURYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4574728.png)
![N-(3-acetylphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4574735.png)

![2-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B4574744.png)


![3-({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4574773.png)


![Ethyl 2-[4-(2,4-dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B4574802.png)

![N-[5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B4574810.png)
![3-({[3-(PIPERIDINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B4574815.png)
